molecular formula C18H12N4O B7542790 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine

2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine

Cat. No. B7542790
M. Wt: 300.3 g/mol
InChI Key: HFYNPDRCTUTHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic compound that contains both an imidazole and phthalazine ring system, making it a highly complex and versatile molecule.

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine is not fully understood, but it is thought to work through the inhibition of specific enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in the regulation of cell growth and division. Additionally, this compound has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine are complex and varied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties. Additionally, this compound has been found to reduce inflammation in the body, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Finally, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine is its versatility in terms of potential applications. This compound has been found to exhibit a wide range of biological activities, making it a valuable tool for researchers in various fields. Additionally, the synthesis method for this compound is relatively straightforward, making it accessible to a wide range of researchers.
One of the limitations of 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell lines, which may limit its potential therapeutic applications. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to develop targeted therapies based on its activity.

Future Directions

There are several potential future directions for research on 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine. One area of interest is the development of more targeted therapies based on the mechanism of action of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of specific disease states. Finally, there is potential for the development of novel drug delivery systems based on this compound, which may improve its therapeutic efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the condensation of 2-(1-Benzofuran-2-yl)hydrazinecarboxamide with phthalic anhydride in the presence of a catalyst. This reaction results in the formation of 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine as a yellow crystalline solid.

Scientific Research Applications

2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. This compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(1-benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O/c19-17-12-6-2-3-7-13(12)18-20-14(10-22(18)21-17)16-9-11-5-1-4-8-15(11)23-16/h1-10H,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYNPDRCTUTHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CN4C(=N3)C5=CC=CC=C5C(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine

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